4-Methoxy-3-methylaniline hydrochloride
Overview
Description
4-Methoxy-3-methylaniline hydrochloride: is an organic compound with the molecular formula C8H11NO.HCl. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the fourth position and a methyl group at the third position. This compound is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methylaniline hydrochloride typically involves the nitration of 4-methoxytoluene followed by reduction and subsequent conversion to the hydrochloride salt. The steps are as follows:
Nitration: 4-Methoxytoluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-methoxy-3-nitrotoluene.
Reduction: The nitro group in 4-methoxy-3-nitrotoluene is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 4-methoxy-3-methylaniline.
Formation of Hydrochloride Salt: The free base 4-methoxy-3-methylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be further reduced to form more reduced amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products depending on the reagent used.
Scientific Research Applications
4-Methoxy-3-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylaniline hydrochloride involves its interaction with various molecular targets. The methoxy and methyl groups on the aromatic ring influence its reactivity and interaction with enzymes and receptors. The compound can act as a nucleophile in substitution reactions and as a ligand in coordination chemistry. Its effects are mediated through pathways involving aromatic substitution and redox reactions .
Comparison with Similar Compounds
4-Methoxyaniline: Lacks the methyl group at the third position.
3-Methoxyaniline: Lacks the methoxy group at the fourth position.
3-Methylaniline: Lacks the methoxy group at the fourth position.
Uniqueness: 4-Methoxy-3-methylaniline hydrochloride is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which enhances its reactivity and specificity in chemical reactions. This dual substitution pattern allows for unique interactions in both synthetic and biological applications .
Properties
IUPAC Name |
4-methoxy-3-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-5-7(9)3-4-8(6)10-2;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYFNTCIDWGWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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